molecular formula C25H16Br2ClNO5 B11566497 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11566497
M. Wt: 605.7 g/mol
InChI Key: FOSNTXXTKXWIRK-UHFFFAOYSA-N
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Description

7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes multiple halogen atoms (bromine and chlorine), a hydroxyl group, and a methoxy group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, brominated phenols, and chlorinated benzyl compounds. The key steps in the synthesis may include:

    Aldol Condensation: This step involves the reaction of a substituted benzaldehyde with a brominated phenol in the presence of a base to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the chromeno[2,3-c]pyrrole core structure.

    Halogenation: Bromination and chlorination reactions are carried out to introduce the halogen atoms at specific positions on the molecule.

    Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups through appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove halogen atoms or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, such as amines or ethers.

Scientific Research Applications

7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: The compound can be used to study the effects of halogenated phenols and chromeno[2,3-c]pyrroles on biological systems.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: It can interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1-(3-bromo-4-hydroxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(3-bromo-4-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • 7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H16Br2ClNO5

Molecular Weight

605.7 g/mol

IUPAC Name

7-bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorophenyl)methyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H16Br2ClNO5/c1-33-19-9-13(8-16(27)23(19)31)21-20-22(30)15-10-14(26)6-7-18(15)34-24(20)25(32)29(21)11-12-4-2-3-5-17(12)28/h2-10,21,31H,11H2,1H3

InChI Key

FOSNTXXTKXWIRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4Cl)OC5=C(C3=O)C=C(C=C5)Br)Br)O

Origin of Product

United States

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